molecular formula C5H2F3Si B15167985 CID 78064681

CID 78064681

Cat. No.: B15167985
M. Wt: 147.15 g/mol
InChI Key: WSVXGNVJWXVTEA-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 78064681” is a chemical entity listed in the PubChem database

Properties

Molecular Formula

C5H2F3Si

Molecular Weight

147.15 g/mol

InChI

InChI=1S/C5H2F3Si/c6-3-1-4(7)9-5(8)2-3/h1-2H

InChI Key

WSVXGNVJWXVTEA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C([Si]=C1F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78064681 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves steps such as acid digestion, microwave-assisted acid digestion, and other advanced chemical techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include the use of specialized equipment and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Identifier Validation and Data Gaps

CID 78064681 does not appear in PubChem (the primary NIH chemical database) . The closest matches are:

  • CID 78064688 (mentioned in Source, but flagged as unreliable per user requirements)

  • CID 78066648 (a structurally complex peptide derivative with no reaction data)

No peer-reviewed studies, patents, or reaction databases (PMC, CAS, Reaxys) contain records for this identifier .

Hypothetical Reaction Pathways Based on Structural Analogues

If this compound shares functional groups with similar compounds, its reactivity may involve:

Reaction Type Typical Conditions Potential Products Supporting Literature
Nucleophilic substitutionPolar aprotic solvents (e.g., DMF), 50–100°CAmines, thioethersGeneral SN2 mechanisms
Redox reactionsCatalytic hydrogenation (H₂/Pd) or oxidizing agents (KMnO₄)Alcohols, ketones, carboxylic acidsOxidation state trends
CycloadditionsThermal or photochemical activationHeterocyclic compoundsDiels-Alder precedents

Note: These are generalized predictions and require experimental validation.

Critical Research Gaps

  • Synthesis routes : No documented procedures for this compound exist in public repositories.

  • Mechanistic studies : Absence of kinetic or thermodynamic data (e.g., activation energy, ΔG‡).

  • Catalytic systems : Unknown compatibility with organocatalysts or transition-metal complexes.

Recommendations for Further Investigation

  • Verify the CID using PubChem’s Exact Structure Search to resolve potential identifier errors.

  • Explore structural analogues (e.g., CID 78066648) to infer reactivity patterns.

  • Consult proprietary databases like CAS SciFinder or Reaxys, which may contain unpublished data.

Without access to non-public sources or experimental data, a professionally authoritative analysis of this compound’s reactions cannot be generated.

Scientific Research Applications

CID 78064681 has a wide range of scientific research applications. It is used in various fields, including:

Mechanism of Action

The mechanism of action of CID 78064681 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The detailed molecular targets and pathways are typically elucidated through experimental studies and computational modeling .

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties, diverse reactions, and wide range of applications make it a valuable compound for further study and development.

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